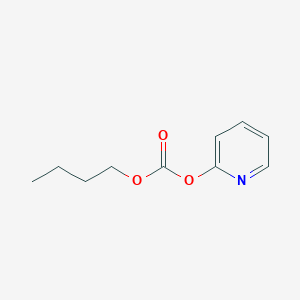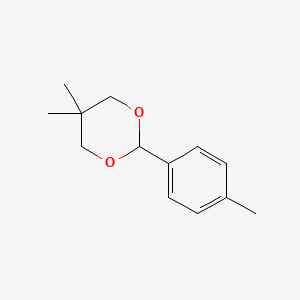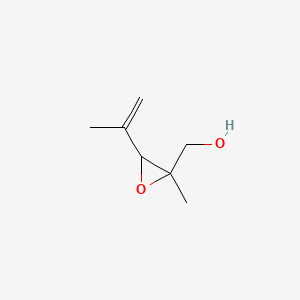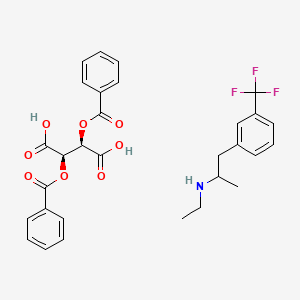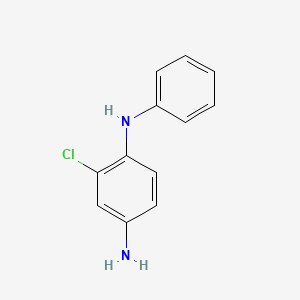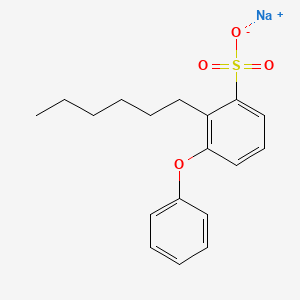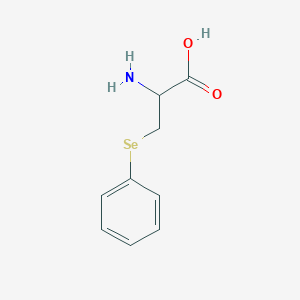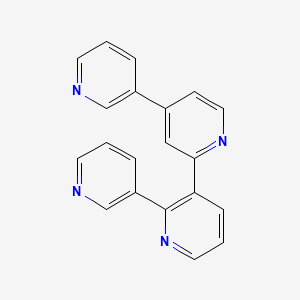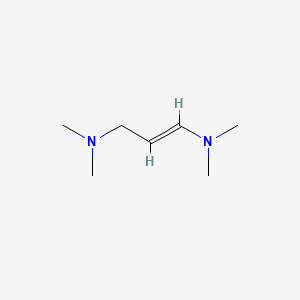
N,N,N',N'-Tetramethyl propene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine is an organic compound characterized by its unique structure, which includes a double bond between carbon atoms and two nitrogen atoms each bonded to two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine typically involves the reaction of prop-1-ene-1,3-diamine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation of the nitrogen atoms.
Industrial Production Methods
On an industrial scale, the production of (E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are performed in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of N,N,N/‘,N/’-tetramethylprop-1-ene-1,3-diamine oxides.
Reduction: Formation of N,N,N/‘,N/’-tetramethylpropane-1,3-diamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N/‘,N/’-Tetramethylethylenediamine: Similar structure but lacks the double bond, leading to different reactivity and applications.
N,N-Dimethylpropane-1,3-diamine: Contains fewer methyl groups, resulting in different chemical properties and uses.
Uniqueness
(E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine is unique due to its double bond and fully methylated nitrogen atoms, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its utility in various fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
17471-59-9 |
|---|---|
Molekularformel |
C7H16N2 |
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
(E)-N,N,N',N'-tetramethylprop-1-ene-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-8(2)6-5-7-9(3)4/h5-6H,7H2,1-4H3/b6-5+ |
InChI-Schlüssel |
LWVVNNZRDBXOQL-AATRIKPKSA-N |
Isomerische SMILES |
CN(C)C/C=C/N(C)C |
Kanonische SMILES |
CN(C)CC=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


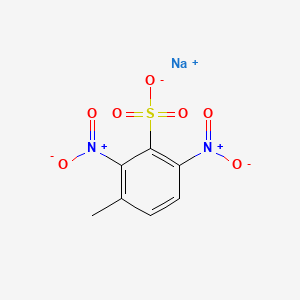
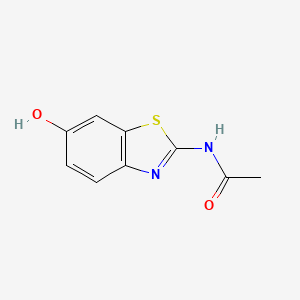

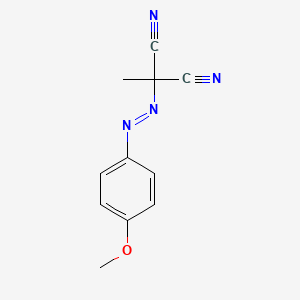
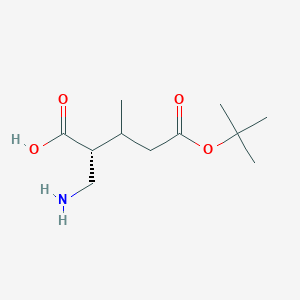
![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
